9,9'-Spirobi[fluoren]-2-amine
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Overview
Description
9,9’-Spirobi[fluoren]-2-amine is an organic compound with a unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and is widely used in organic electronics due to its excellent thermal and photophysical properties .
Mechanism of Action
Target of Action
The primary target of 9,9’-Spirobi[fluoren]-2-amine is the electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection .
Mode of Action
9,9’-Spirobi[fluoren]-2-amine interacts with its targets by enabling the smooth flow of electrons in the device . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .
Biochemical Pathways
The compound affects the electron transport pathway in OLEDs and OPV devices. By serving as an electron transport or electron-blocking material, it assists in efficient charge extraction and collection . This results in downstream effects such as improved device performance and efficiency.
Result of Action
The action of 9,9’-Spirobi[fluoren]-2-amine results in improved performance of OLEDs and OPV devices. For instance, it has been used in the development of a blue thermally activated delayed fluorescence (TADF) emitter for blue OLEDs, leading to high-efficiency devices .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-2-amine are influenced by environmental factors such as the presence of other materials in the device and the operating conditions. For example, its performance can be enhanced when used in combination with other materials, such as N-phenyl-1-naphthylamine (PNA)/spiro [fluorene-9,9’-xanthene] (SFX) hybrid materials .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a robust structure and two perpendicularly arranged π systems . This suggests that it could interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It has been used in the fabrication of organic solar cells, suggesting that it may influence cell function
Molecular Mechanism
It is known to be used in the synthesis of spirobifluorene based conjugated microporous polymers , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-2-amine typically involves the reaction of 2-amino-9,9’-spirobifluorene with various reagents. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, a mixture of 2-amino-9,9’-spirobifluorene, a suitable aryl halide, and a palladium catalyst in the presence of a base such as potassium carbonate is heated under reflux conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[fluoren]-2-amine may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
9,9’-Spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: A similar compound without the amine group, used in organic electronics for its stability and electronic properties.
9,9’-Spirobi[fluoren]-3-yl-4,6-diphenyl-1,3,5-triazine: Another derivative used in OLEDs with enhanced photophysical properties
Uniqueness
9,9’-Spirobi[fluoren]-2-amine is unique due to its amine functional group, which allows for further functionalization and modification. This makes it a versatile building block for various applications in organic electronics and materials science .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDALUXSMNRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118951-68-1 |
Source
|
Record name | 9,9'-Spirobi[9H-fluoren]-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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